molecular formula C12H9F3N4OS B6519951 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide CAS No. 932998-87-3

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide

Numéro de catalogue: B6519951
Numéro CAS: 932998-87-3
Poids moléculaire: 314.29 g/mol
Clé InChI: ZZRYDPQPQAHCHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .

Mécanisme D'action

Target of Action

The primary targets of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide are shikimate dehydrogenase and EGFR (Epidermal Growth Factor Receptor) . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product and is a promising therapeutic target . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is implicated in certain types of cancer .

Mode of Action

This compound interacts with its targets and induces changes in their function. It acts as an inhibitor of shikimate dehydrogenase , disrupting the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids in bacteria . It also inhibits EGFR, which can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

The compound affects the shikimate pathway by inhibiting shikimate dehydrogenase, leading to a disruption in the production of chorismate . It also interferes with the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of hydrogen bond accepting and donating characteristics .

Result of Action

The inhibition of shikimate dehydrogenase by this compound can lead to the effective treatment of diseases caused by bacteria, such as tuberculosis . Its inhibition of EGFR can lead to the suppression of cancer cell proliferation, making it a potential anti-cancer agent .

Orientations Futures

The future directions in the research of these compounds could involve increasing asymmetric electronic distribution, reducing charge recombination, inducing charge separation, broadening the absorption range toward longer wavelengths, and decreasing the HOMO–LUMO energy gap . This could result in an improved NLO response when these push–pull arrangements are used .

Propriétés

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS/c13-12(14,15)8-3-1-2-7(6-8)9(20)16-10-17-18-11-19(10)4-5-21-11/h1-3,6H,4-5H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYDPQPQAHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.